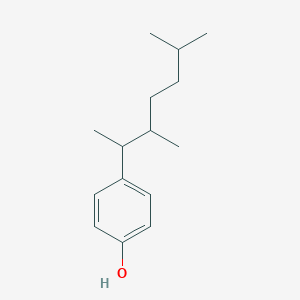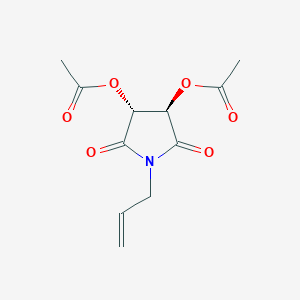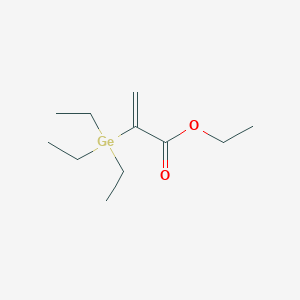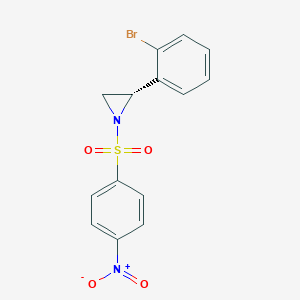
4-(3,6-Dimethylheptan-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,6-Dimethylheptan-2-yl)phenol is an organic compound that belongs to the class of alkylphenols. It is characterized by a phenol group attached to a branched alkyl chain. This compound is known for its applications in various industrial processes and its potential environmental impact due to its persistence and bioaccumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethylheptan-2-yl)phenol typically involves the alkylation of phenol with a suitable alkyl halide or alcohol under acidic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 3,6-dimethylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(3,6-Dimethylheptan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration requires nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkylphenols and corresponding alcohols.
Substitution: Halogenated phenols and nitrophenols.
Scientific Research Applications
4-(3,6-Dimethylheptan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of surfactants, lubricants, and antioxidants.
Mechanism of Action
The mechanism of action of 4-(3,6-Dimethylheptan-2-yl)phenol involves its interaction with cellular receptors and enzymes. It can act as an agonist or antagonist of specific receptors, influencing signaling pathways and gene expression. The compound’s phenolic group allows it to participate in hydrogen bonding and hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: Similar structure with a nonyl group instead of a 3,6-dimethylheptan-2-yl group.
4-Octylphenol: Contains an octyl group attached to the phenol ring.
4-Tert-butylphenol: Features a tert-butyl group on the phenol ring.
Uniqueness
4-(3,6-Dimethylheptan-2-yl)phenol is unique due to its specific branched alkyl chain, which influences its physical and chemical properties. This branching can affect its solubility, reactivity, and interaction with biological systems, distinguishing it from other alkylphenols.
Properties
CAS No. |
142731-55-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-(3,6-dimethylheptan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-11(2)5-6-12(3)13(4)14-7-9-15(16)10-8-14/h7-13,16H,5-6H2,1-4H3 |
InChI Key |
WYTKJJZKSBVWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)C(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)


![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)

![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)
![(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B12551744.png)

![Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol](/img/structure/B12551751.png)

![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)
![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)
![N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12551770.png)
